![molecular formula C18H16Sn B14131766 Dimethyl[bis(phenylethynyl)]stannane CAS No. 3912-89-8](/img/structure/B14131766.png)
Dimethyl[bis(phenylethynyl)]stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl[bis(phenylethynyl)]stannane is an organotin compound with the molecular formula C18H16Sn It is characterized by the presence of two phenylethynyl groups attached to a central tin atom, along with two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl[bis(phenylethynyl)]stannane can be synthesized through the reaction of dimethyltin dichloride with phenylacetylene in the presence of a base such as sodium amide. The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and pressure, and ensuring the availability of high-purity reagents to achieve consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl[bis(phenylethynyl)]stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other by-products.
Reduction: Reduction reactions can lead to the formation of tin hydrides.
Substitution: The phenylethynyl groups can be substituted with other functional groups through reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Tin oxides and phenylacetylene derivatives.
Reduction: Tin hydrides and phenylacetylene.
Substitution: Various substituted tin compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
Dimethyl[bis(phenylethynyl)]stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of advanced materials and as a precursor for other organotin compounds.
Mecanismo De Acción
The mechanism by which dimethyl[bis(phenylethynyl)]stannane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenylethynyl groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved include electron transfer processes and coordination with metal centers in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyltin dichloride: A precursor in the synthesis of dimethyl[bis(phenylethynyl)]stannane.
Phenylacetylene: A key reagent used in the synthesis.
Tetraalkynylstannanes: Compounds with similar structural features and reactivity.
Uniqueness
This compound is unique due to the presence of both phenylethynyl and methyl groups attached to the tin atom. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and catalysis.
Propiedades
Número CAS |
3912-89-8 |
|---|---|
Fórmula molecular |
C18H16Sn |
Peso molecular |
351.0 g/mol |
Nombre IUPAC |
dimethyl-bis(2-phenylethynyl)stannane |
InChI |
InChI=1S/2C8H5.2CH3.Sn/c2*1-2-8-6-4-3-5-7-8;;;/h2*3-7H;2*1H3; |
Clave InChI |
GCDOXHSUFQAWJZ-UHFFFAOYSA-N |
SMILES canónico |
C[Sn](C)(C#CC1=CC=CC=C1)C#CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(Butoxycarbonylamino)pyridin-3-yl]boronic acid](/img/structure/B14131684.png)
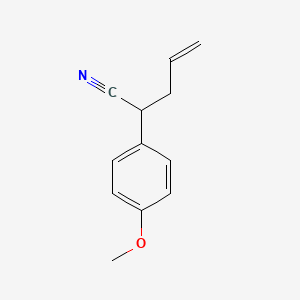

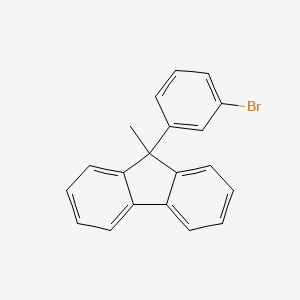
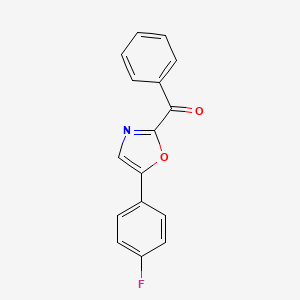


![2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B14131720.png)
![N-[3-(Trimethoxysilyl)propyl]octanamide](/img/structure/B14131725.png)
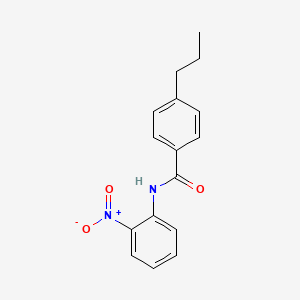

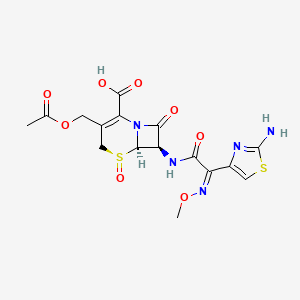
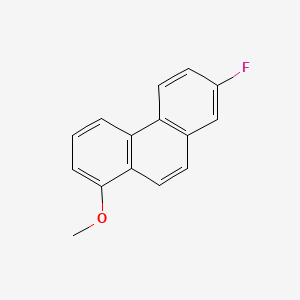
![3-[4-(3-phenoxypropyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine](/img/structure/B14131759.png)
